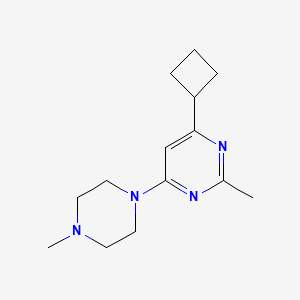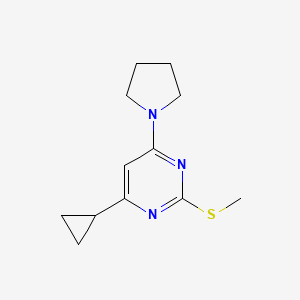![molecular formula C14H20N4OS B6463483 1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640943-82-2](/img/structure/B6463483.png)
1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
CPMP has a wide range of applications in scientific research. Its unique structure and properties make it an ideal tool for studying a variety of biological processes. For example, CPMP has been used to study protein-protein interactions, enzyme inhibition, and other biochemical processes. Additionally, CPMP has been used in drug discovery, as it has been shown to have the potential to inhibit certain enzymes, thus providing a potential target for drug development. Furthermore, CPMP has been used in cell culture studies, as it is known to be non-toxic and can be used to study cellular processes without causing damage to the cells.
Mécanisme D'action
The mechanism of action of CPMP is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, thereby inhibiting their activity. Additionally, CPMP has been shown to interact with other molecules, such as DNA and RNA, and may play a role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMP are not yet fully understood. However, studies have shown that the compound can interact with proteins and enzymes, as well as DNA and RNA, and can affect the expression of certain genes. Additionally, CPMP has been shown to have the potential to inhibit certain enzymes, which could potentially lead to the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
CPMP has several advantages when used in laboratory experiments. Firstly, it is non-toxic, making it safe to use in cell cultures and other experiments. Additionally, it is highly soluble in water, making it easy to handle and store. Furthermore, its unique structure and properties make it an ideal tool for studying a variety of biological processes. However, there are some limitations to using CPMP in laboratory experiments. For example, it is not very stable, so it must be handled carefully and stored properly to ensure that it remains in its active form. Additionally, its mechanism of action is not yet fully understood, so it is difficult to predict how it will interact with other molecules.
Orientations Futures
The potential future directions for research on CPMP are numerous. Firstly, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug discovery. Furthermore, research is needed to explore its potential uses in other areas, such as gene therapy and gene regulation. Finally, further research is needed to explore its potential uses in other areas, such as agriculture and food production.
Méthodes De Synthèse
CPMP can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and recombinant DNA technology. Chemical synthesis involves the use of organic and inorganic reagents to form the desired compound. Enzymatic synthesis utilizes enzymes to catalyze the formation of the desired compound, while recombinant DNA technology involves the manipulation of genetic material to produce the desired compound. In the case of CPMP, the most commonly used method is chemical synthesis. This involves the reaction of 6-cyclopropyl-2-methylsulfanyl-pyrimidine-4-yl piperazine with ethan-1-one in the presence of an acid catalyst. The reaction yields CPMP as the product, which can then be isolated and purified.
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-10(19)17-5-7-18(8-6-17)13-9-12(11-3-4-11)15-14(16-13)20-2/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBOLJMHJKPZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463421.png)
![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)

![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463445.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)

![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)
![5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6463486.png)